molecular formula C8H8BrN3 B2558884 3-Bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine CAS No. 2567504-72-5

3-Bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine

Cat. No.: B2558884
CAS No.: 2567504-72-5
M. Wt: 226.077
InChI Key: WOPBHGNURHMVIT-UHFFFAOYSA-N
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Description

3-Bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine: is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with bromine and methyl substituents at specific positions. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate. This reaction is carried out under specific conditions to ensure the formation of the desired pyrazolopyridine system . Another method involves the use of 1,3-dialkyl-1H-pyrazole-5-amine as a starting material, which undergoes a series of reactions to form the pyrazolopyridine scaffold .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of solid catalysts, such as amorphous carbon-supported sulfonic acid, has been explored to improve the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are used.

    Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide are used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

3-Bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyridine derivatives, such as:

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 1H-pyrazolo[3,4-b]pyridine derivatives

Uniqueness

3-Bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

3-bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-4-3-5(2)10-8-6(4)7(9)11-12-8/h3H,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPBHGNURHMVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NNC(=C12)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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